1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13N3O6 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,4-dinitrochlorobenzene under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-(2,4-Dinitrophenyl)piperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is unique due to the presence of both the nitro groups and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
17794-42-2 |
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Molecular Formula |
C12H13N3O6 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O6/c16-12(17)10-3-1-2-6-13(10)9-5-4-8(14(18)19)7-11(9)15(20)21/h4-5,7,10H,1-3,6H2,(H,16,17) |
InChI Key |
YJWRTHKSJFBLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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